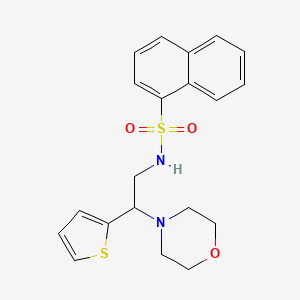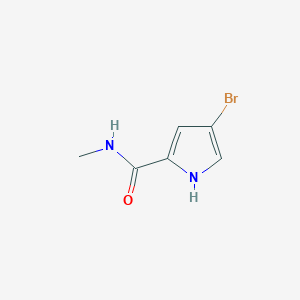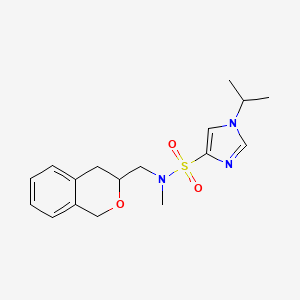![molecular formula C20H25NO2 B2485337 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide CAS No. 1396801-73-2](/img/structure/B2485337.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide often involves complex organic synthesis routes. For example, the synthesis of related compounds has been achieved through processes that include the formation of pivalamide moieties, coupling reactions involving biphenyl structures, and modifications of the hydroxypropyl component. Such syntheses require precise control of reaction conditions and the use of specific reagents and catalysts to achieve the desired products with high purity and yield (Atalay et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds related to N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide features complex arrangements of atoms including biphenyl moieties, pivalamide groups, and hydroxypropyl chains. X-ray crystallography and molecular modeling studies have provided insights into the conformational preferences, bond lengths, angles, and the overall three-dimensional arrangement of atoms within these molecules. These studies highlight the importance of intramolecular interactions, such as hydrogen bonding, in stabilizing the molecular structure (Saeed et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide and related compounds involves interactions with various reagents leading to functional group transformations, including oxidation, reduction, and hydrolysis. These reactions can significantly alter the physical and chemical properties of the compounds, enabling their application in different areas of research and industry (Smith et al., 2012).
Physical Properties Analysis
The physical properties of such compounds are determined by their molecular structure and composition. Key physical properties include melting point, boiling point, solubility in various solvents, and crystalline structure. These properties are crucial for determining the compound's suitability for specific applications, including its role as a potential intermediate in organic synthesis or as a component in material science applications (Özer et al., 2009).
Chemical Properties Analysis
Chemical properties, such as acidity or basicity (pKa), reactivity towards nucleophiles or electrophiles, and stability under various conditions, are pivotal for understanding how these compounds interact in chemical reactions. The presence of functional groups like the pivalamide and hydroxypropyl groups significantly influences these properties, affecting the compound's reactivity and potential applications (Digianantonio et al., 2011).
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-19(2,3)18(22)21-14-20(4,23)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-13,23H,14H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBHDEKBCYEQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide](/img/structure/B2485258.png)
![3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2485260.png)
![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2485262.png)


![6-[5-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2485266.png)

![6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2485269.png)

![4-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485272.png)
![Methyl 2-amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2485275.png)
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2485277.png)